molecular formula C34H72ClN B7820889 Dihexadecyl dimethyl ammonium chloride CAS No. 68002-59-5

Dihexadecyl dimethyl ammonium chloride

Cat. No.: B7820889
CAS No.: 68002-59-5
M. Wt: 530.4 g/mol
InChI Key: ZCPCLAPUXMZUCD-UHFFFAOYSA-M
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Description

Dihexadecyl dimethyl ammonium chloride is a quaternary ammonium compound with the chemical formula C34H72ClN. It is commonly used as a cationic surfactant and has applications in various industries due to its excellent emulsifying, anti-static, and conditioning properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecyl dimethyl ammonium chloride is typically synthesized through the reaction of hexadecyl chloride with hexadecyl dimethylamine. The reaction is carried out in an organic solvent such as ethanol or acetone under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl dimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different products .

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in organic solvents under mild to moderate temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with halides can produce corresponding quaternary ammonium salts, while reactions with hydroxides can lead to the formation of alcohols .

Mechanism of Action

The mechanism of action of dihexadecyl dimethyl ammonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the breakdown of microbial cell membranes, resulting in cell death . The compound targets phospholipid membranes and other cellular structures, making it effective against a wide range of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihexadecyl dimethyl ammonium chloride is unique due to its specific chain length and structure, which provide it with distinct emulsifying and anti-static properties. Its effectiveness as a phase transfer catalyst and antimicrobial agent also sets it apart from other similar compounds .

Properties

IUPAC Name

dihexadecyl(dimethyl)azanium;chloride
Source PubChem
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InChI

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPCLAPUXMZUCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H72ClN
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051461
Record name Dihexadecyldimethylammonium chloride
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Molecular Weight

530.4 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides
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CAS No.

1812-53-9, 68002-59-5
Record name Dicetyldimethylammonium chloride
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Record name Dicetyldimonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihexadecyl dimethyl ammonium chloride
Reactant of Route 2
Dihexadecyl dimethyl ammonium chloride
Reactant of Route 3
Dihexadecyl dimethyl ammonium chloride

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